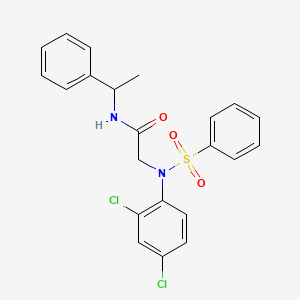
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPG is a glycine receptor agonist that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as an agonist for glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system. By binding to these receptors, this compound enhances the inhibitory effects of glycine, leading to a decrease in neuronal excitability and a reduction in the likelihood of seizures.
Biochemical and Physiological Effects:
In addition to its effects on glycine receptors, this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for a variety of inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its potency and selectivity for glycine receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, its effects on other neurotransmitter systems and its potential for off-target effects must be carefully considered in experimental design.
Direcciones Futuras
There are many potential future directions for research on N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the effects of this compound on other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in the treatment of a wide range of disorders.
Métodos De Síntesis
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzylamine with phenylacetic acid, followed by the reaction of the resulting compound with phenylsulfonyl chloride and glycine. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and pain. It has been shown to have potent anticonvulsant effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy. Additionally, this compound has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. It has also been shown to have analgesic effects, making it a potential treatment for pain.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16(17-8-4-2-5-9-17)25-22(27)15-26(21-13-12-18(23)14-20(21)24)30(28,29)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNNCQQLEYKADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)
![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![4-{2-(benzoylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5084781.png)

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)

![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)
![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)

